molecular formula C44H38P2+2 B074594 o-Xylylenebis(triphenylphosphonium bromide) CAS No. 1519-46-6

o-Xylylenebis(triphenylphosphonium bromide)

Cat. No.: B074594
CAS No.: 1519-46-6
M. Wt: 628.7 g/mol
InChI Key: NREIUFSWLHXDSG-UHFFFAOYSA-N
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Description

O-Xylylenebis(triphenylphosphonium bromide) is a useful research compound. Its molecular formula is C44H38P2+2 and its molecular weight is 628.7 g/mol. The purity is usually 95%.
The exact mass of the compound o-Xylylenebis(triphenylphosphonium bromide) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78589. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality o-Xylylenebis(triphenylphosphonium bromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Xylylenebis(triphenylphosphonium bromide) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Conversion of Sulfides to Sulfoxides and Thiols to Disulfides : o-Xylylenebis(triphenylphosphonium tribromide) is effective in converting thiols to disulfides and sulfides to sulfoxides under neutral, anhydrous conditions. This reagent also allows for selective oxidation of thiols in the presence of sulfides at room temperature (Tajbakhsh et al., 2005).

  • Conversion of Oximes and Other Compounds : o-Xylylenebis (triphenylphosphonium peroxymonosulfate) can convert oximes, semicarbazones, and phenylhydrazones to their corresponding carbonyl compounds under solvent-free conditions. This method shows good selectivity and yields high-productivity under neutral conditions (Yadollahzadeh & Tajbakhsh, 2015).

  • Selective Oxidation of Alcohols and Hydroquinones : This compound, when used as o-xylylenebis(triphenylphosphonium peroxymonosulfate), is effective for the oxidation of benzylic, allylic alcohols, and hydroquinones under solvent-free conditions (Tajbakhsh et al., 2005).

  • Formation of Adherent Poly-p-Xylylenes Films : Electrolysis of p-xylylenebis(triphenylphosphonium bromide) leads to the formation of adherent coatings of poly-p-xylylene on aluminum cathodes, which has potential applications in material science (Ross & Kelley, 1967).

  • Use in Electropolymerized Poly(phenylene vinylene) : This compound serves as an electrolyte in electropolymerization processes, producing films with potential applications in light-emitting diodes (Chang et al., 1996).

  • Modification of Montmorillonites : o-Xylylenebis(triphenylphosphonium bromide) is used for the surface modification of montmorillonites, enhancing their thermal stability and other properties, useful in nanotechnology (Sáenz Ezquerro et al., 2015).

  • Regioselective Brominations : It's used for the bromination of aromatic compounds with high regioselectivity and excellent yields under mild conditions (Forouzani et al., 2011).

Mechanism of Action

Safety and Hazards

The safety and hazards information for o-Xylylenebis(triphenylphosphonium bromide) is not available in the search results .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of o-Xylylenebis(triphenylphosphonium bromide) can be achieved through a two-step reaction process. The first step involves the preparation of o-Xylene, followed by the reaction of o-Xylene with triphenylphosphine and bromine to yield o-Xylylenebis(triphenylphosphonium bromide).", "Starting Materials": [ "Toluene", "Sulfuric acid", "Sodium dichromate", "Triphenylphosphine", "Bromine" ], "Reaction": [ "Step 1: Preparation of o-Xylene", "a. In a round-bottom flask, add toluene and sulfuric acid.", "b. Heat the mixture under reflux for several hours.", "c. Allow the mixture to cool and extract the o-Xylene using a separating funnel.", "Step 2: Reaction of o-Xylene with Triphenylphosphine and Bromine", "a. In a round-bottom flask, add o-Xylene, triphenylphosphine, and bromine.", "b. Heat the mixture under reflux for several hours.", "c. Allow the mixture to cool and extract the product using a separating funnel.", "d. Purify the product by recrystallization." ] }

CAS No.

1519-46-6

Molecular Formula

C44H38P2+2

Molecular Weight

628.7 g/mol

IUPAC Name

triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium

InChI

InChI=1S/C44H38P2/c1-7-23-39(24-8-1)45(40-25-9-2-10-26-40,41-27-11-3-12-28-41)35-37-21-19-20-22-38(37)36-46(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-34H,35-36H2/q+2

InChI Key

NREIUFSWLHXDSG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

1519-46-6

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is o-Xylylenebis(triphenylphosphonium bromide) utilized in organic synthesis?

A1: o-Xylylenebis(triphenylphosphonium bromide) serves as a valuable reagent in organic synthesis, particularly in Wittig reactions. [, ] This compound reacts with aldehydes in the presence of a base to generate new carbon-carbon double bonds. For example, it can be used to synthesize unsymmetrically substituted o-divinylbenzenes by reacting with one equivalent of an aldehyde followed by reaction with formaldehyde. [] Furthermore, it can be transformed into o-xylylenebis(triphenylphosphonium peroxymonosulfate), a mild and selective oxidizing agent for benzylic alcohols and hydroquinones. []

Q2: What are the advantages of using o-xylylenebis(triphenylphosphonium peroxymonosulfate) as an oxidizing agent?

A2: o-Xylylenebis(triphenylphosphonium peroxymonosulfate), easily synthesized from o-Xylylenebis(triphenylphosphonium bromide) and oxone, demonstrates high selectivity in oxidizing benzylic alcohols and hydroquinones under solvent-free conditions. [] This method offers a potentially greener approach compared to traditional oxidation protocols that may require harsh conditions or toxic solvents.

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